diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine derivative characterized by a 1,4-dihydropyridine core substituted with two methyl groups at the 2- and 6-positions, a 4-(dimethylamino)phenyl group at the 4-position, and diallyl ester moieties at the 3- and 5-positions.
Properties
IUPAC Name |
bis(prop-2-enyl) 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-7-13-28-22(26)19-15(3)24-16(4)20(23(27)29-14-8-2)21(19)17-9-11-18(12-10-17)25(5)6/h7-12,21,24H,1-2,13-14H2,3-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZIWLUGOWCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)N(C)C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate shares structural similarities with other dihydropyridine and pyrazole-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-(Dimethylamino)phenyl, diallyl esters | C₂₄H₂₉N₃O₄ (estimated) | ~423.5 | Enhanced electron-donating capacity; potential CNS activity due to dimethylamino group |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4-Chlorophenyl, ethyl esters | C₂₀H₂₃ClN₂O₄ | 390.86 | Chlorine substituent increases lipophilicity; used in metal-free reductions |
| Dibenzyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | Pyrazole ring, benzyl esters | C₂₆H₂₆N₄O₄ | 454.50 | Pyrazole moiety enhances anticancer activity; benzyl esters improve stability |
| Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | 4-Chlorophenylpyrazole, diallyl esters | C₃₂H₃₃N₃O₅ | 539.6 | Chlorophenyl group linked to antimicrobial activity; higher molecular weight reduces solubility |
| Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | 4-Methoxyphenyl, ethyl esters | C₂₀H₂₃NO₅ | 357.40 | Methoxy group improves solubility; used in cardiovascular research |
Key Comparative Insights:
- Substituent Effects: The dimethylamino group in the target compound distinguishes it from analogs with halogens (e.g., chloro, fluoro) or methoxy groups. Diallyl esters confer higher reactivity compared to ethyl or benzyl esters, enabling easier hydrolysis or transesterification for prodrug development .
- Biological Activity: Compounds with chlorophenyl substituents (e.g., C₃₂H₃₃N₃O₅) exhibit notable antimicrobial and anticancer activity due to enhanced electrophilicity . Pyrazole-containing analogs (e.g., C₂₆H₂₆N₄O₄) show neuroprotective effects, but their bulky substituents may limit bioavailability .
Synthetic Accessibility :
Research Implications
The target compound’s 4-(dimethylamino)phenyl group positions it as a candidate for CNS-targeted drug development, while its diallyl ester backbone offers synthetic flexibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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